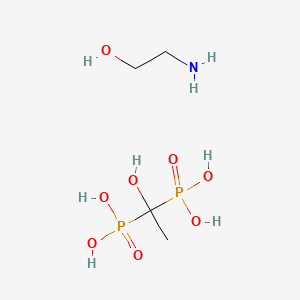![molecular formula C8H9IO4 B14652758 4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 48133-18-2](/img/structure/B14652758.png)
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its iodine atom, which is attached to the bicyclic framework, and its carboxylic acid functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the halogenation of a precursor compound. One common method is the bromolactonization of (S)-3-cyclohexene-1-carboxylic acid using a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide . The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and carboxylic acid group can participate in various interactions, including hydrogen bonding, ionic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-methyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Uniqueness
4-Iodo-7-oxo-6-oxabicyclo[321]octane-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group within its bicyclic structure
Propiedades
Número CAS |
48133-18-2 |
|---|---|
Fórmula molecular |
C8H9IO4 |
Peso molecular |
296.06 g/mol |
Nombre IUPAC |
4-iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H9IO4/c9-5-1-3(7(10)11)4-2-6(5)13-8(4)12/h3-6H,1-2H2,(H,10,11) |
Clave InChI |
KCKXBXSJLWDSNV-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CC(C1OC2=O)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
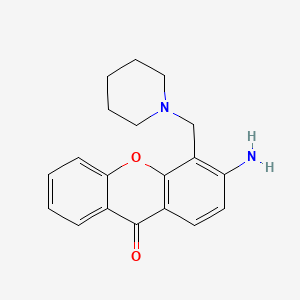
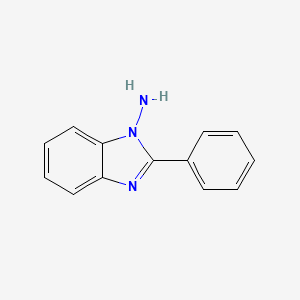

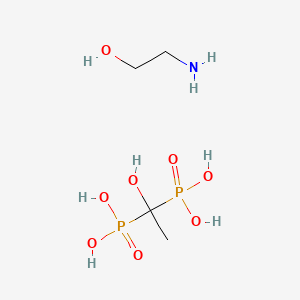
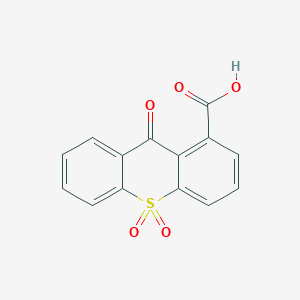
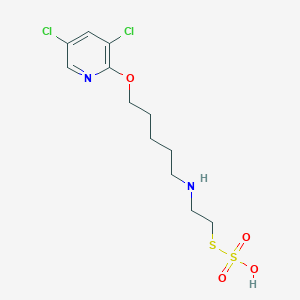
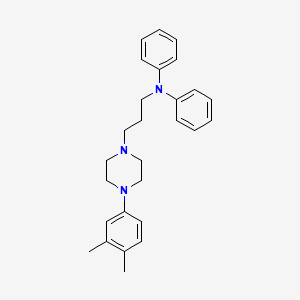


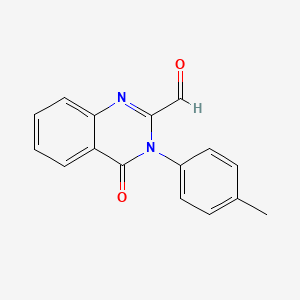
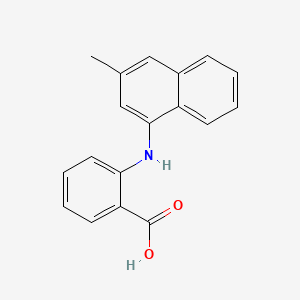
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
